ethyl (3R)-4-oxothiane-3-carboxylate
Description
Ethyl (3R)-4-oxothiane-3-carboxylate is a chiral thiane derivative characterized by a six-membered sulfur-containing ring (thiane) substituted with a 4-oxo group and an ethyl ester moiety at the (3R)-position. The (3R)-stereochemistry may confer distinct stereoselective interactions in synthetic or biological applications, though further studies are required to confirm this.
Properties
Molecular Formula |
C8H12O3S |
|---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
ethyl (3R)-4-oxothiane-3-carboxylate |
InChI |
InChI=1S/C8H12O3S/c1-2-11-8(10)6-5-12-4-3-7(6)9/h6H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
FXADJIANKOBZGT-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CSCCC1=O |
Canonical SMILES |
CCOC(=O)C1CSCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of ethyl (3R)-4-oxothiane-3-carboxylate typically begins with readily available starting materials such as ethyl acetoacetate and thioglycolic acid.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out under mild conditions, with temperatures ranging from room temperature to 60°C, and the reactions are typically complete within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl (3R)-4-oxothiane-3-carboxylate can undergo further oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification to form different esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis conditions, or alcohols in the presence of acid catalysts for transesterification.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Carboxylic acids or different esters.
Scientific Research Applications
Ethyl (3R)-4-oxothiane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur atoms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfur-containing substrates.
Industry: Used in the production of materials with specific properties, such as polymers or coatings that require sulfur-containing monomers.
Mechanism of Action
The mechanism by which ethyl (3R)-4-oxothiane-3-carboxylate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes that recognize sulfur-containing substrates, potentially inhibiting or modifying their activity. The thiane ring structure allows for specific interactions with molecular targets, which can be exploited in drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares ethyl (3R)-4-oxothiane-3-carboxylate with three related compounds, emphasizing structural, physical, and applicative differences:
Key Research Findings
Thiane vs. Oxane/Azetidin Systems :
- The thiane ring in this compound and its methyl analog offers greater conformational flexibility compared to the strained azetidin ring . This may enhance stability in synthetic pathways.
- The oxane derivative includes a hydroxyl group, enabling hydrogen bonding, which is absent in thiane-based esters. This difference likely directs oxane analogs toward pharmaceutical applications.
Ester Group Impact :
- Methyl 4-oxothiane-3-carboxylate has a lower molecular weight (174.22) and boiling point (134°C at 10 Torr) compared to the ethyl analog (estimated higher boiling point due to increased alkyl chain length).
- The ethyl ester in the target compound may improve lipid membrane permeability, making it more suitable for bioactive molecule synthesis.
Stereochemical Considerations :
Applications :
- Thiane esters (methyl/ethyl) are primarily research tools , whereas oxane derivatives are leveraged in commercial sectors (e.g., agrochemicals). The azetidin analog is restricted to lab use due to its complex protective groups (e.g., silyl ether).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
